

# Spectroscopic Profile of 3-Boc-Amino-4-bromopyridine: A Technical Guide

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## Compound of Interest

Compound Name: **3-Boc-Amino-4-bromopyridine**

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An In-Depth Spectroscopic Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Boc-Amino-4-bromopyridine**, also known as tert-butyl (4-bromopyridin-3-yl)carbamate. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its structural and electronic properties, as revealed through spectroscopic techniques, essential for its effective utilization in drug discovery and development. This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, offering insights into the molecule's unique characteristics.

## Introduction to 3-Boc-Amino-4-bromopyridine

**3-Boc-Amino-4-bromopyridine** is a substituted pyridine derivative featuring a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of these functional groups makes it a versatile building block in organic synthesis, allowing for a variety of chemical transformations. The Boc protecting group provides a stable yet readily cleavable means of masking the reactivity of the amino group, enabling selective reactions at other positions of the pyridine ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **3-Boc-Amino-4-bromopyridine**, providing a basis for its unambiguous identification and characterization.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **3-Boc-Amino-4-bromopyridine** provides valuable information about the electronic environment of the protons in the molecule. The spectrum was recorded on a 400 MHz instrument in deuterated chloroform (CDCl<sub>3</sub>)[1].

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3-Boc-Amino-4-bromopyridine**[1]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.31	s	-	1H	H-2 (Pyridine)
8.10	d	5.2	1H	H-6 (Pyridine)
7.45	d	5.2	1H	H-5 (Pyridine)
6.83	bs	-	1H	NH (Amine)
1.54	s	-	9H	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

The downfield singlet at 9.31 ppm is assigned to the proton at the 2-position of the pyridine ring, deshielded by the adjacent nitrogen atom and the bromine at the 4-position. The two doublets at 8.10 and 7.45 ppm correspond to the protons at the 6 and 5-positions of the pyridine ring, respectively, with a coupling constant of 5.2 Hz, which is typical for ortho-coupling in a pyridine system. The broad singlet at 6.83 ppm is attributed to the amine proton of the Boc group. The large singlet at 1.54 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule. The spectrum was recorded on a 100 MHz instrument in CDCl<sub>3</sub>[1].

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3-Boc-Amino-4-bromopyridine**[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
152.0	C=O (Boc)
144.3	C-6 (Pyridine)
142.3	C-2 (Pyridine)
133.9	C-3 (Pyridine)
127.1	C-5 (Pyridine)
122.2	C-4 (Pyridine)
82.1	$\text{C}(\text{CH}_3)_3$ (Boc)
28.4	$\text{C}(\text{CH}_3)_3$ (Boc)

The carbonyl carbon of the Boc group appears at 152.0 ppm. The signals for the pyridine ring carbons are observed between 122.2 and 144.3 ppm. The quaternary carbon of the tert-butyl group is found at 82.1 ppm, and the methyl carbons of the Boc group resonate at 28.4 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Boc-Amino-4-bromopyridine** was recorded using a KBr pellet[1].

Table 3: IR Spectroscopic Data for **3-Boc-Amino-4-bromopyridine**[1]

Wavenumber (cm <sup>-1</sup> )	Assignment
3228	N-H Stretch
3125	C-H Stretch (Aromatic)
1974	Overtone/Combination Bands
1727	C=O Stretch (Amide I)
1568	C=C Stretch (Pyridine Ring)
1456	C-H Bend (Methyl)
1164	C-O Stretch

The IR spectrum shows a characteristic N-H stretching vibration at 3228 cm<sup>-1</sup>. The strong absorption at 1727 cm<sup>-1</sup> is assigned to the carbonyl stretching of the Boc protecting group. The bands corresponding to the aromatic C-H and C=C stretching of the pyridine ring are also observed.

## Experimental Protocols

The spectroscopic data presented in this guide were obtained from the following experimental procedures as described in the cited literature[1].

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively. The samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## IR Spectroscopy

The IR spectrum was recorded on a spectrometer using a potassium bromide (KBr) pellet.

## Visualization of Molecular Structure

To aid in the interpretation of the spectroscopic data, the following diagram illustrates the structure of **3-Boc-Amino-4-bromopyridine** with atom numbering.

Caption: Molecular structure of **3-Boc-Amino-4-bromopyridine**.

## Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive characterization of **3-Boc-Amino-4-bromopyridine**. The  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra are consistent with the assigned structure and provide a reliable reference for researchers working with this important synthetic intermediate. This information is critical for reaction monitoring, quality control, and the overall success of synthetic campaigns in the pharmaceutical and chemical industries.

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## References

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